
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone typically involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of the desired compound through regioselective O-alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research focuses on its use as a lead compound in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another quinoline derivative with similar biological properties.
5-Methoxyquinoline: Shares the methoxy functional group and exhibits comparable activities.
3-Acetylquinoline: A precursor in the synthesis of 1-(2-Chloro-5-methoxyquinolin-3-yl)ethanone.
Uniqueness
This compound is unique due to its specific combination of chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(2-chloro-5-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-7(15)8-6-9-10(14-12(8)13)4-3-5-11(9)16-2/h3-6H,1-2H3 |
InChI Key |
RUXVFXZPZUNIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



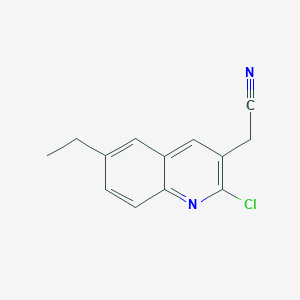
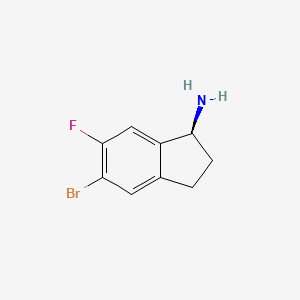

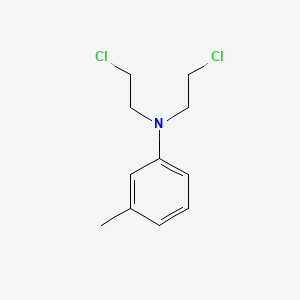
![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)

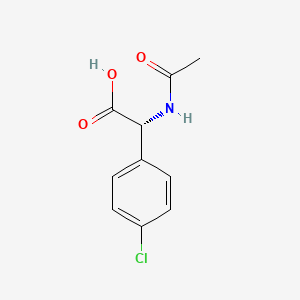
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)
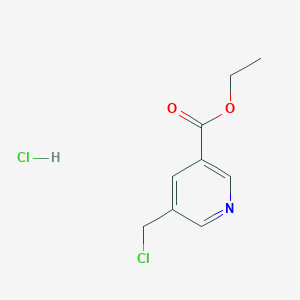
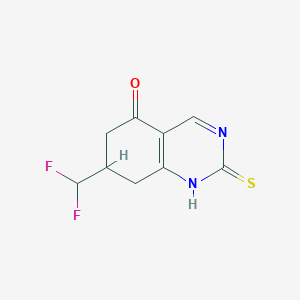
![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11876990.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazolin-4-amine](/img/structure/B11876992.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
